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Compound of Interest

Compound Name: Rhodamine 123

Cat. No.: B7803343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is widely utilized to assess

mitochondrial function. Its accumulation within mitochondria is directly dependent on the

mitochondrial membrane potential (ΔΨm). In healthy, respiring mitochondria, the highly

negative ΔΨm drives the electrophoretic uptake and concentration of the positively charged

Rhodamine 123, resulting in intense fluorescence. Conversely, a decrease in ΔΨm, often

associated with mitochondrial dysfunction or apoptosis, leads to the leakage of Rhodamine
123 from the mitochondria and a corresponding decrease in fluorescence intensity. This

property makes Rhodamine 123 an invaluable tool for studying mitochondrial activity, toxicity,

and the effects of various compounds on mitochondrial health.

Principle of the Assay
The inner mitochondrial membrane maintains a significant electrochemical gradient, with the

mitochondrial matrix being negatively charged relative to the intermembrane space. This

gradient, the mitochondrial membrane potential (ΔΨm), is a key indicator of mitochondrial

health and is essential for ATP synthesis. Rhodamine 123, as a lipophilic cation, passively

diffuses across the plasma membrane and is then electrophoretically driven into the negatively

charged mitochondrial matrix. The extent of its accumulation, and therefore the fluorescence

intensity, is proportional to the magnitude of the ΔΨm. A collapse or reduction in ΔΨm results in
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a redistribution of the dye out of the mitochondria and into the cytoplasm, leading to a

measurable decrease in mitochondrial fluorescence.

At high concentrations, Rhodamine 123 can exhibit self-quenching of its fluorescence.

Therefore, changes in fluorescence can be measured in two modes: a "quenching mode"

where depolarization leads to an increase in overall fluorescence as the dye is released and

unquenched, and a more common "non-quenching mode" where the loss of accumulated dye

from mitochondria is measured as a decrease in fluorescence.

Data Presentation
The following table summarizes representative quantitative data obtained from Rhodamine
123 staining of isolated mitochondria under different experimental conditions. The data

illustrates the fluorescence changes in response to mitochondrial inhibitors and uncouplers.
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Treatment
Condition

Description
Change in
Rhodamine 123
Fluorescence

Implied Effect on
ΔΨm

Control (Energized

Mitochondria)

Isolated mitochondria

incubated with a

respiratory substrate

(e.g., succinate) to

maintain a high ΔΨm.

High and stable

fluorescence
High

CCCP (Carbonyl

cyanide m-

chlorophenyl

hydrazone)

A protonophore that

uncouples the proton

gradient, leading to a

rapid collapse of

ΔΨm.

Significant decrease

in fluorescence
Dissipated

Oligomycin

An inhibitor of ATP

synthase (Complex

V). Inhibition can lead

to a hyperpolarization

(increase) of ΔΨm as

proton pumping by the

electron transport

chain continues

without being utilized

for ATP synthesis.

Slight increase in

fluorescence
Increased

Rotenone

An inhibitor of

Complex I of the

electron transport

chain. This blocks

electron flow and

proton pumping,

leading to a decrease

in ΔΨm.

Decrease in

fluorescence
Decreased

Antimycin A An inhibitor of

Complex III of the

electron transport

chain, which also

Decrease in

fluorescence

Decreased
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disrupts the proton

gradient and reduces

ΔΨm.

Experimental Protocols
Protocol 1: Spectrofluorometric/Microplate Reader
Assay of ΔΨm in Isolated Mitochondria
This protocol provides a method for the quantitative measurement of ΔΨm in a suspension of

isolated mitochondria.

Materials:

Isolated mitochondria

Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM

MgCl2, 0.5 mM EGTA, pH 7.4)

Rhodamine 123 stock solution (1 mM in DMSO)

Respiratory substrate (e.g., 1 M succinate)

CCCP stock solution (10 mM in DMSO)

Oligomycin stock solution (1 mg/mL in ethanol)

Rotenone stock solution (1 mM in ethanol)

Antimycin A stock solution (1 mM in ethanol)

Black-walled, clear-bottom 96-well plates or a cuvette for a spectrofluorometer

Procedure:

Preparation of Reagents:
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Prepare a working solution of Rhodamine 123 by diluting the stock solution in respiration

buffer to a final concentration of 1-10 µM. The optimal concentration should be determined

empirically to avoid self-quenching.

Dilute the mitochondrial inhibitors and uncouplers to their desired working concentrations

in respiration buffer.

Mitochondrial Suspension:

Resuspend the isolated mitochondria in chilled respiration buffer to a final protein

concentration of 0.1-0.5 mg/mL. Keep the suspension on ice.

Assay Setup:

To each well of the 96-well plate, add 180 µL of the mitochondrial suspension.

Add 10 µL of the desired treatment (e.g., vehicle control, CCCP, oligomycin, rotenone,

antimycin A) to the respective wells.

Incubate for 5-10 minutes at the desired temperature (e.g., 37°C).

Staining and Measurement:

Add 10 µL of the Rhodamine 123 working solution to each well.

Immediately begin kinetic measurements of fluorescence using a microplate reader with

excitation at ~505 nm and emission at ~534 nm. Alternatively, for endpoint assays,

incubate for 15-30 minutes at 37°C, protected from light, before reading the fluorescence.

Data Analysis:

For kinetic assays, plot the fluorescence intensity over time.

For endpoint assays, compare the fluorescence intensity of the treated samples to the

control samples. A decrease in fluorescence indicates mitochondrial depolarization.
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Protocol 2: Flow Cytometric Analysis of ΔΨm in Isolated
Mitochondria
This protocol is suitable for analyzing the heterogeneity of ΔΨm within a population of isolated

mitochondria.

Materials:

Isolated mitochondria

Phosphate-buffered saline (PBS) or mitochondrial respiration buffer

Rhodamine 123 stock solution (1 mM in DMSO)

CCCP stock solution (10 mM in DMSO)

Flow cytometer

Procedure:

Mitochondrial Suspension:

Resuspend the isolated mitochondria in PBS or respiration buffer to a concentration of

approximately 1 x 10^6 mitochondria/mL.

Staining:

Add Rhodamine 123 to the mitochondrial suspension to a final concentration of 0.1-1 µM.

For a positive control for depolarization, treat a separate aliquot of mitochondria with

CCCP (final concentration 10-50 µM) for 5-10 minutes prior to or during staining.

Incubate the samples for 15-30 minutes at 37°C, protected from light.

Flow Cytometry:

Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a

standard FITC emission filter (e.g., 530/30 nm).
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Acquire data for at least 10,000 events per sample.

Data Analysis:

Generate histograms of Rhodamine 123 fluorescence intensity.

Compare the mean fluorescence intensity of the treated samples to the control. A shift to

the left in the histogram indicates a decrease in ΔΨm.

Mandatory Visualizations
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Caption: Mechanism of Rhodamine 123 uptake and release in mitochondria.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b7803343?utm_src=pdf-body
https://www.benchchem.com/product/b7803343?utm_src=pdf-body-img
https://www.benchchem.com/product/b7803343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Isolated Mitochondria
Suspension

Prepare Rhodamine 123
and Treatment Solutions

Aliquot Mitochondrial
Suspension into Wells/Cuvette

Add Vehicle or
Test Compound/Inhibitor

Incubate (5-10 min)

Add Rhodamine 123
Working Solution

Measure Fluorescence
(Ex: ~505 nm, Em: ~534 nm)

Analyze Data:
Compare Fluorescence Intensities

End: Assessment of ΔΨm

Click to download full resolution via product page

Caption: Experimental workflow for Rhodamine 123 staining of isolated mitochondria.
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[https://www.benchchem.com/product/b7803343#rhodamine-123-staining-in-isolated-
mitochondria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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